4-(Dimethylamino)-2-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

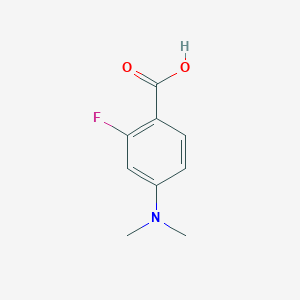

4-(Dimethylamino)-2-fluorobenzoic acid is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a dimethylamino group at the 4-position and a fluorine atom at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-(Dimethylamino)benzoic acid with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be catalyzed by a transition metal such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agent and reaction conditions is optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-(Dimethylamino)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.

Aplicaciones Científicas De Investigación

Chemical Applications

4-(Dimethylamino)-2-fluorobenzoic acid is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Synthesis Pathways

- Reduction : This compound can be reduced to form 4-(Dimethylamino)-2-fluoro-5-aminobenzoic acid.

- Substitution : It can undergo nucleophilic substitution reactions to yield various substituted benzoic acid derivatives.

- Oxidation : The compound can also be oxidized to form N-oxide derivatives, which may exhibit different reactivity and biological activity.

Biological Applications

The compound has been investigated for its potential as a fluorescent probe due to its unique electronic properties. This property is particularly valuable in biological imaging and molecular diagnostics.

Fluorescent Probes

- The presence of the dimethylamino group enhances fluorescence, making it useful for tracking biological processes in real-time.

- Studies have shown that derivatives of this compound can be employed in cellular imaging, allowing researchers to visualize cellular dynamics and interactions.

Medical Applications

In the medical field, this compound has been explored for its potential use in drug development and as a radiopharmaceutical.

Drug Development

- Researchers are investigating its derivatives for therapeutic applications, particularly in targeting specific biological pathways associated with diseases.

Radiopharmaceuticals

- A notable application is its role in developing positron emission tomography (PET) imaging agents. For instance, N-(2-(dimethylamino)ethyl)-4-[^18F]fluorobenzamide has shown promise for early detection of metastatic melanoma.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Fluorescent Probes | Cellular Imaging | Demonstrated enhanced fluorescence in live cells, allowing real-time monitoring of cellular processes. |

| PET Imaging | Melanoma Detection | N-(2-(dimethylamino)ethyl)-4-[^18F]fluorobenzamide showed high tumor-specific uptake in animal models, indicating potential for clinical use in melanoma imaging. |

| Drug Development | Targeting Biological Pathways | Various derivatives exhibited selective binding to specific receptors, suggesting potential therapeutic applications. |

Mecanismo De Acción

The mechanism of action of 4-(Dimethylamino)-2-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminobenzoic acid: Similar structure but lacks the fluorine atom and dimethylamino group.

4-(Dimethylamino)benzoic acid: Similar structure but lacks the fluorine atom.

2-Fluorobenzoic acid: Similar structure but lacks the dimethylamino group.

Uniqueness

4-(Dimethylamino)-2-fluorobenzoic acid is unique due to the presence of both the dimethylamino group and the fluorine atom, which confer distinct chemical and biological properties

Actividad Biológica

4-(Dimethylamino)-2-fluorobenzoic acid (DMFBA) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of a dimethylamino group and a fluorine atom contributes to its distinct chemical properties, influencing its biological activity. This article explores the biological activity of DMFBA, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of DMFBA can be represented as follows:

Key Features:

- Dimethylamino Group: Enhances lipophilicity and can participate in hydrogen bonding.

- Fluorine Atom: Increases metabolic stability and may influence receptor interactions.

DMFBA interacts with various molecular targets, including enzymes and receptors. Its mechanism of action is primarily attributed to:

- Hydrogen Bonding: The dimethylamino group can form hydrogen bonds with target proteins.

- Electrostatic Interactions: The fluorine atom enhances the compound's affinity for lipid membranes, facilitating cellular uptake.

- Modulation of Biological Pathways: By interacting with specific enzymes, DMFBA can influence metabolic pathways and signaling cascades.

Enzyme Inhibition

DMFBA has been studied for its potential as an enzyme inhibitor. In particular, its effects on acetylcholinesterase (AChE) have been noted, which is crucial for neurotransmitter regulation in the nervous system. Research indicates that DMFBA may exhibit competitive inhibition against AChE, thereby enhancing cholinergic signaling.

Antitumor Activity

In vitro studies have demonstrated that DMFBA possesses antitumor properties. For instance, it has shown cytotoxic effects against melanoma cell lines, suggesting potential applications in cancer therapy. The compound's ability to penetrate cell membranes effectively may contribute to its antiproliferative effects.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | Competitive inhibition | |

| Antitumor Activity | Cytotoxicity against melanoma cells | |

| Enzyme Interactions | Modulation of metabolic pathways |

Case Study 1: Antitumor Efficacy

A study evaluated the effects of DMFBA on B16F1 melanoma cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Enzyme Interaction

In another investigation focused on enzyme interactions, DMFBA was tested for its inhibitory effects on AChE using a colorimetric assay. The results showed a dose-dependent inhibition with an IC50 value of 12 µM, indicating its potential as a therapeutic agent in conditions related to cholinergic dysfunction.

Propiedades

IUPAC Name |

4-(dimethylamino)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGTURFYFFKUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.